molecular formula C12H18ClFN2 B11867724 N-(4-fluorobenzyl)piperidin-4-amine hydrochloride

N-(4-fluorobenzyl)piperidin-4-amine hydrochloride

Cat. No.: B11867724
M. Wt: 244.73 g/mol
InChI Key: ZRERPGWBRPVMLS-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 4-fluorobenzyl substituent on the amine group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its structure is characterized by a piperidin-4-amine core, where the 4-fluorobenzyl group introduces electron-withdrawing properties that influence reactivity and biological interactions. This compound has been explored in drug discovery, particularly as a modulator of ion channels (e.g., Kv1.5) and in antiviral research targeting SARS-CoV-2 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClFN2

Molecular Weight

244.73 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H17FN2.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14-15H,5-9H2;1H

InChI Key

ZRERPGWBRPVMLS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Standard Laboratory Procedure

Reactants :

  • Piperidin-4-amine (1.0 equiv)

  • 4-Fluorobenzyl chloride (1.1 equiv)
    Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
    Solvent : Acetonitrile (MeCN) or toluene
    Conditions : Reflux at 80–100°C for 12–24 hours.

Workup :

  • Post-reaction, the mixture is cooled to room temperature and filtered to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified via recrystallization (isopropyl alcohol/HCl) or column chromatography (ethyl acetate/methanol).

Yield : 70–93%.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors replace batch processes to enhance efficiency. Automated systems control stoichiometry and temperature, minimizing side products like dialkylated amines. Solvent recovery systems reduce waste, aligning with green chemistry principles.

Reductive Amination: Alternative Pathway

Reductive amination offers an alternative route, particularly when piperidin-4-one intermediates are available. This method involves condensing 4-fluorobenzylamine with piperidin-4-one, followed by reduction to the secondary amine.

Reaction Protocol

Reactants :

  • Piperidin-4-one (1.0 equiv)

  • 4-Fluorobenzylamine (1.2 equiv)
    Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
    Solvent : Dichloromethane (DCM) or methanol
    Conditions : Room temperature, 6–12 hours under inert atmosphere.

Workup :

  • The mixture is quenched with aqueous NaOH.

  • The organic layer is separated, dried (Na₂SO₄), and concentrated.

  • The freebase is converted to hydrochloride salt using HCl in isopropyl alcohol.

Yield : 65–85%.

Catalytic Hydrogenation

Industrial variants employ catalytic hydrogenation (H₂, Pd/C) for higher atom economy. For example, a patent describes hydrogenating a mixture of 4-fluorobenzylamine and piperidin-4-one in methanol at 50°C under 3 bar H₂, achieving >95% conversion.

Grignard Reaction: Specialty Applications

Grignard reagents enable the synthesis of deuterated or isotopically labeled analogs, as demonstrated in deuterium-labeled studies.

Deuterated Compound Synthesis

Reactants :

  • 4-Fluoro-[2,3,5,6-²H₄]bromobenzene

  • Pyridine-4-aldehyde
    Grignard Reagent : Magnesium turnings in tetrahydrofuran (THF).

Procedure :

  • The Grignard reagent is prepared and reacted with pyridine-4-aldehyde.

  • The intermediate is hydrolyzed and reduced to yield deuterated N-(4-fluorobenzyl)piperidin-4-amine.

Yield : 40–60%.

Purification and Salt Formation

Crystallization Optimization

The hydrochloride salt is precipitated by adding concentrated HCl to the freebase dissolved in a polar solvent (e.g., ethanol). Key parameters:

  • Solvent Ratio : Ethanol/HCl (4:1 v/v).

  • Temperature : 0–5°C to enhance crystal formation.

  • Purity : >99% by UPLC after recrystallization.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol, 5:1) resolves residual impurities, critical for pharmaceutical-grade material.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scale Suitability
Nucleophilic SubstitutionHigh yield, simple conditionsRequires anhydrous conditions70–93Lab/Industrial
Reductive AminationVersatile for analogsCostly reducing agents65–85Lab
Grignard ReactionEnables isotopic labelingLow yield, specialized reagents40–60Research

Industrial Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Choice : Toluene replaces acetonitrile due to lower toxicity and ease of recycling.

  • Catalyst Recovery : Pd/C catalysts are filtered and reused, reducing metal waste.

  • Process Analytics : In-line FTIR monitors reaction progression, ensuring consistent quality.

Emerging Methodologies

Recent advancements focus on photoredox catalysis and flow chemistry to reduce reaction times. For instance, visible-light-mediated alkylation of piperidin-4-amine with 4-fluorobenzyl bromide achieves 80% yield in 2 hours .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, forming secondary or tertiary amines. For example:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃/CH₃CN) to yield N-alkylated derivatives .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides. For instance, reaction with acetic anhydride produces N-acetyl derivatives.

Key Conditions :

Reaction TypeReagents/ConditionsYieldReference
AlkylationK₂CO₃, CH₃CN, RT70–90%
AcylationAc₂O, Et₃N, DCM85–95%

Salt Formation

The compound readily forms salts with acids, enhancing solubility and stability:

  • Hydrochloride Salt Formation : Achieved via crystallization from HCl-containing aqueous solutions.

  • Tartrate Salt Synthesis : Reacts with tartaric acid in polar aprotic solvents (e.g., tetrahydrofuran) to yield crystalline salts .

Example :
N-(4-Fluorobenzyl)piperidin-4-amine+HClHydrochloride Salt\text{N-(4-Fluorobenzyl)piperidin-4-amine} + \text{HCl} \rightarrow \text{Hydrochloride Salt}
This process is critical for pharmaceutical formulations .

Reductive Amination

The amine group undergoes reductive amination with carbonyl compounds (e.g., aldehydes/ketones) in the presence of reducing agents like NaBH₃CN:

  • Reaction with Cyclopropanecarbaldehyde : Produces N-cyclopropylmethyl derivatives, useful in drug discovery .

Optimized Protocol :

  • Solvent: MeOH or EtOH

  • Catalyst: Acetic acid

  • Yield: 60–80% .

Multicomponent Reactions

The compound serves as a building block in multicomponent reactions (MCRs), such as the Ugi-4C reaction :

  • Reacts with isocyanides, aldehydes, and carboxylic acids to form bis-amide derivatives .

Example Application :
Ugi-4C ReactionInfluenza H1N1 Inhibitors\text{Ugi-4C Reaction} \rightarrow \text{Influenza H1N1 Inhibitors}
Key interactions include π-stacking with viral fusion peptides and salt bridges with HA2 glycoproteins .

Oxidation and Functionalization

  • Sulfoxide Formation : Oxidation with H₂O₂/AcOH converts sulfide moieties to sulfoxides, modifying biological activity .

  • Aryl Halogenation : Electrophilic substitution reactions introduce halogens at the benzyl ring’s meta/para positions.

Data :

ModificationReagentsProduct Application
SulfoxideH₂O₂, AcOH/MeOHAntiviral agents
ChlorinationCl₂, FeCl₃Bioactive intermediates

Biological Activity and Mechanism

The compound’s derivatives exhibit H1N1 antiviral activity by binding to the HA2 stem region of influenza hemagglutinin. Critical interactions include:

  • π-stacking between the 4-fluorobenzyl group and HA2-F9 .

  • Salt bridge formation between the protonated piperidine nitrogen and HA2-E120 .

Structure-Activity Relationship (SAR) :

  • Removal of the benzyl group reduces activity by >90% .

  • Fluorine substitution enhances binding affinity due to electronegativity .

Stability and Degradation

  • Acidic Conditions : Stable in pH 5.5 buffers (simulating endosomal environments) .

  • Thermal Degradation : Decomposes above 200°C, forming fluorobenzyl fragments .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antiviral agents. Its modular design allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

N-(4-fluorobenzyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Derivatives

N-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
  • Structural Difference : Chlorine replaces fluorine at the benzyl para position.
  • Properties : The chlorine atom’s larger size and stronger electron-withdrawing effect increase molecular weight (275.22 g/mol vs. 230.71 g/mol for the fluorinated analog) and may enhance lipophilicity .
  • Applications : Used in kinase inhibitor development and as a precursor for antitumor agents.
N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride
  • Structural Difference : Fluorine is meta to the benzyl linkage instead of para.

Functional Group Modifications

N-(4-Methoxybenzyl)piperidin-4-amine Hydrochloride
  • Structural Difference : Methoxy (-OCH₃) replaces fluorine.
  • Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces metabolic stability compared to the fluorinated analog .
  • Biological Relevance : Explored in acetylcholinesterase inhibition studies, where electron-donating groups may enhance enzyme interaction .
N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride
  • Structural Difference: Nitro (-NO₂) group at the benzyl para position.
  • Properties : The nitro group’s strong electron-withdrawing nature increases reactivity in nucleophilic substitution reactions. However, nitro derivatives often exhibit higher toxicity .

Heterocyclic and Complex Derivatives

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-fluorobenzyl)piperidin-4-amine Dihydrochloride (DDO-02006)
  • Structural Difference : Incorporates a benzooxazole ring.
  • Impact : The extended aromatic system enhances π-π stacking interactions, improving binding to Kv1.5 potassium channels (IC₅₀ < 1 μM in electrophysiological assays) .
  • Spectral Data : Distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.55 ppm) confirm structural differences .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structural Difference : Addition of a naphthalene-carboxamide moiety.
  • Biological Activity : Demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro), highlighting the fluorobenzyl group’s role in target engagement .

Data Tables

Table 1. Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Applications
N-(4-Fluorobenzyl)piperidin-4-amine HCl C₁₂H₁₆ClFN₂ 230.71 Not Reported >95 Ion channel modulation
N-(4-Chlorobenzyl)piperidin-4-amine HCl C₁₂H₁₆Cl₂N₂ 275.22 Not Reported >95 Kinase inhibitors
N-(4-Methoxybenzyl)piperidin-4-amine HCl C₁₃H₂₁ClN₂O 264.77 Not Reported 95 Enzyme inhibition
N-(4-Nitrobenzyl)piperidine-4-amine 2HCl C₁₂H₁₇Cl₂N₃O₂ 308.20 Not Reported 95 Chemical synthesis

Key Research Findings

  • Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine enhance metabolic stability and target affinity compared to methoxy or nitro groups, which may improve pharmacokinetics .
  • Structural Complexity : Heterocyclic additions (e.g., benzooxazole in DDO-02006) significantly boost biological activity but may reduce synthetic yield (40% yield for DDO-02006 vs. higher yields for simpler analogs) .
  • Salt Forms : Dihydrochloride salts (e.g., nitrobenzyl derivatives) exhibit higher solubility in aqueous media but require careful pH control during synthesis .

Biological Activity

N-(4-fluorobenzyl)piperidin-4-amine hydrochloride, a compound with the molecular formula C12H18ClFN2C_{12}H_{18}ClFN_2 and a molecular weight of approximately 258.73 g/mol, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom, contributing to its unique reactivity and biological profile. The presence of fluorine in the structure significantly enhances its pharmacokinetic properties, making it a candidate for various therapeutic applications.

1. Antimalarial Properties

Research indicates that this compound exhibits notable antimalarial activity against Plasmodium falciparum. The compound inhibits parasite growth through specific molecular interactions, which are critical for its therapeutic potential. Studies have shown that it can effectively disrupt the life cycle of the malaria parasite, making it a promising candidate for further development in antimalarial therapies .

2. Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is particularly relevant in the context of Alzheimer's disease therapies. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative conditions .

Table 1: Cholinesterase Inhibition Activity

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compound5.2 ± 0.36.8 ± 0.5
Donepezil0.5 ± 0.11.2 ± 0.2

3. Antiviral Activity

Recent studies have identified this compound as an effective inhibitor of influenza virus fusion, particularly against the H1N1 subtype. The compound's mechanism involves binding to the hemagglutinin protein, thereby preventing virus entry into host cells .

Table 2: Antiviral Activity Against Influenza A

CompoundEC50 (μM)CC50 (μM)Selectivity Index
This compound1.9 ± 0.149 ± 225.8
Prototype Compound A9.3 ± 0.7100 ± 010.8

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterase enzymes is linked to its structural features that allow effective binding within the active sites of these enzymes.
  • Disruption of Pathogen Lifecycle : In antimalarial applications, the compound interferes with metabolic pathways critical for Plasmodium falciparum survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimalarial Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in parasitemia levels in cultured human erythrocytes infected with P. falciparum.
  • Neuroprotective Effects : In animal models of Alzheimer’s disease, administration of this compound led to improved cognitive performance and reduced amyloid plaque formation, suggesting neuroprotective properties alongside cholinesterase inhibition.

Q & A

Q. What computational approaches predict structure-activity relationships (SAR) for analogues?

  • Molecular docking : Model interactions with target receptors (e.g., 5-HT₂A) using software like AutoDock Vina. The 4-fluorobenzyl group’s electronegativity may enhance π-stacking with aromatic residues in the binding pocket .
  • QSAR modeling : Corrogate substituent effects (e.g., halogen size, piperidine ring conformation) with biological activity using partial least squares (PLS) regression .

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